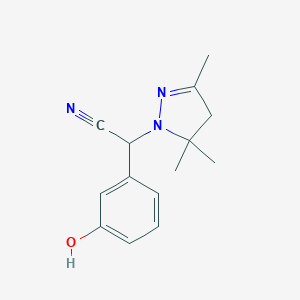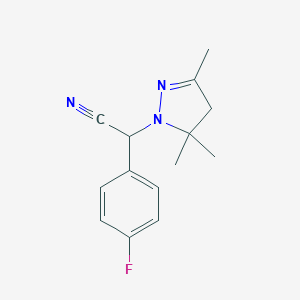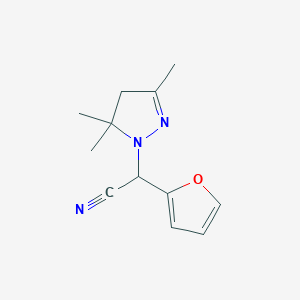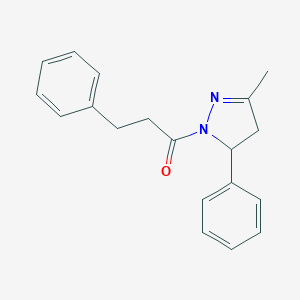![molecular formula C20H29N3O5S B257828 Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate, also known as TBX, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a member of the oxadiazole family, which has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Mécanisme D'action
The mechanism of action of Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has also been shown to inhibit the activation of the transcription factor NF-κB, which plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has been shown to exhibit antimicrobial effects against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate. One area of interest is the development of more potent and selective analogs of Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate with improved therapeutic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate and its effects on various signaling pathways. Finally, there is a need for in vivo studies to determine the safety and efficacy of Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate in animal models of disease.
Méthodes De Synthèse
The synthesis of Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate involves the reaction of tert-butyl 3-methyl-1-butylcarbamate with 5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazole-2-thiol in the presence of a suitable base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with tert-butyl chloroformate to give the final product. The overall yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has been studied extensively for its potential therapeutic applications in various diseases. For example, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has been investigated for its antimicrobial properties against a range of bacteria and fungi.
Propriétés
Nom du produit |
Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate |
|---|---|
Formule moléculaire |
C20H29N3O5S |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-3-methyl-1-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate |
InChI |
InChI=1S/C20H29N3O5S/c1-13(2)11-16(21-18(24)28-20(4,5)6)17-22-23-19(27-17)29(25,26)12-15-9-7-14(3)8-10-15/h7-10,13,16H,11-12H2,1-6H3,(H,21,24)/t16-/m1/s1 |
Clé InChI |
LJQQGXWHPJANKW-MRXNPFEDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(O2)[C@@H](CC(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(O2)C(CC(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(O2)C(CC(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






acetonitrile](/img/structure/B257751.png)




![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)


![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)

